molecular formula C25H24N4O5 B607937 Hetrombopag CAS No. 1257792-41-8

Hetrombopag

カタログ番号 B607937
CAS番号: 1257792-41-8
分子量: 460.49
InChIキー: GZVQTENBTUUXQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hetrombopag is an orally active human thrombopoietin receptor agonist.

科学的研究の応用

1. Pharmacokinetics and Pharmacodynamics Hetrombopag, a novel thrombopoietin receptor agonist, has been studied for its pharmacokinetic and pharmacodynamic properties. In healthy individuals, it demonstrated dose-proportional increases in plasma concentration and showed potent platelet elevation effects in a time- and dose-dependent manner (Zheng et al., 2017).

2. Interaction with Food Research on hetrombopag's interaction with food showed that high-fat and high-calorie meals significantly reduce its systemic exposure and platelet count sensitivity. This suggests the importance of taking hetrombopag in a fasted state to maintain its bioavailability and effectiveness (Wang et al., 2020).

3. Fasting Duration Impact Studies on the impact of postdose fasting duration on hetrombopag's pharmacokinetics and pharmacodynamics indicate its safety and effective adjustment in Chinese healthy subjects. These findings are significant for its clinical use in specific populations (Yang et al., 2020).

4. Treatment of Immune Thrombocytopenia Hetrombopag has been found effective in phase III trials for treating immune thrombocytopenia (ITP). It showed superiority over placebo in increasing platelet counts and reducing bleeding risks in ITP patients (Mei et al., 2021).

5. First Approval and Development Hetrombopag received its first approval in China for treating thrombocytopenia and aplastic anaemia, and is under phase III development for treating chemotherapy-induced thrombocytopenia. This marks a significant milestone in its development and application (Syed, 2021).

6. Drug Disposition and Therapeutic Dosing Research on hetrombopag's pharmacokinetics revealed nonlinear characteristics across evaluated dose ranges. A population pharmacokinetic/pharmacodynamic model developed from these studies aids in determining appropriate therapeutic dosing (Wang et al., 2021).

7. Severe Aplastic Anemia Treatment Hetrombopag has shown efficacy in treating severe aplastic anemia (SAA) in patients refractory to standard immunosuppressive therapy. It demonstrated encouraging hematologic responses and was well-tolerated for long-term use (Peng et al., 2022).

特性

CAS番号

1257792-41-8

製品名

Hetrombopag

分子式

C25H24N4O5

分子量

460.49

IUPAC名

5-(2-Hydroxy-3-(2-(5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-pyrazol-4-yl)hydrazineyl)phenyl)furan-2-carboxylic acid

InChI

InChI=1S/C25H24N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,26-28,30H,2-3,5-6H2,1H3,(H,32,33)

InChIキー

GZVQTENBTUUXQX-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C2=CC=CC(NNC3=C(C)NN(C4=CC=C5CCCCC5=C4)C3=O)=C2O)O1)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SHR8735;  SHR 8735;  SHR-8735;  Hetrombopag

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag
Reactant of Route 2
Hetrombopag
Reactant of Route 3
Hetrombopag
Reactant of Route 4
Hetrombopag
Reactant of Route 5
Reactant of Route 5
Hetrombopag
Reactant of Route 6
Hetrombopag

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。